molecular formula C17H23N3O5S B040188 Karnamicin B3 CAS No. 122535-53-9

Karnamicin B3

Cat. No. B040188
M. Wt: 381.4 g/mol
InChI Key: FXLGBQXGWFMNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kanamycin B3 is an aminoglycoside antibiotic, which is derived from Streptomyces kanamyceticus. It is a broad-spectrum antibiotic that is effective against a wide range of gram-negative and gram-positive bacteria. Kanamycin B3 is commonly used in laboratory experiments and scientific research due to its potent antibacterial activity.

Mechanism Of Action

Kanamycin B3 works by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 16S rRNA of the bacterial ribosome and disrupts the reading of the genetic code, resulting in the production of non-functional or truncated proteins. This leads to bacterial cell death.

Biochemical And Physiological Effects

Kanamycin B3 has several biochemical and physiological effects on bacteria. It disrupts the bacterial membrane and cell wall, leading to cell lysis and death. It also affects the permeability of the bacterial membrane, making it more susceptible to other antibiotics. Kanamycin B3 also induces oxidative stress in bacteria, leading to the production of reactive oxygen species and DNA damage.

Advantages And Limitations For Lab Experiments

Kanamycin B3 has several advantages for lab experiments. It is effective against a wide range of bacteria, making it useful for studying bacterial growth and antibiotic resistance. It is also relatively easy to use and has a low risk of toxicity. However, there are some limitations to using Kanamycin B3 in lab experiments. It can be expensive, and some bacteria may develop resistance to the antibiotic over time, making it less effective.

Future Directions

There are several future directions for the use of Kanamycin B3 in scientific research. One area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the study of the mechanisms of antibiotic resistance in bacteria and the development of new strategies to overcome this resistance. Additionally, Kanamycin B3 may have potential therapeutic applications in the treatment of bacterial infections, and further research is needed to explore this possibility.
Conclusion:
Kanamycin B3 is a potent antibiotic that is widely used in scientific research. It has a complex synthesis method and works by inhibiting protein synthesis in bacteria. Kanamycin B3 has several biochemical and physiological effects on bacteria, and it is effective against a wide range of gram-negative and gram-positive bacteria. While there are some limitations to using Kanamycin B3 in lab experiments, it has several advantages and is a valuable tool for studying bacterial growth and antibiotic resistance. There are also several future directions for the use of Kanamycin B3 in scientific research, including the development of new antibiotics and the study of antibiotic resistance mechanisms.

Synthesis Methods

Kanamycin B3 is synthesized through a complex process that involves fermentation, extraction, and purification. The fermentation process involves growing Streptomyces kanamyceticus in a nutrient-rich medium. The bacteria produce kanamycin B3, which is then extracted from the culture medium using various solvents. The extracted kanamycin B3 is then purified through a series of chromatography steps to obtain a pure form of the antibiotic.

Scientific Research Applications

Kanamycin B3 is widely used in scientific research due to its potent antibacterial activity. It is commonly used in microbiology experiments to study bacterial growth, antibiotic resistance, and bacterial genetics. Kanamycin B3 is also used in clinical research to test the efficacy of new antibiotics and to study the mechanisms of antibiotic resistance.

properties

CAS RN

122535-53-9

Product Name

Karnamicin B3

Molecular Formula

C17H23N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

3-hydroxy-6-[2-(4-hydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C17H23N3O5S/c1-17(2,23)7-5-6-10-19-9(8-26-10)11-14(24-3)15(25-4)13(21)12(20-11)16(18)22/h8,21,23H,5-7H2,1-4H3,(H2,18,22)

InChI Key

FXLGBQXGWFMNGL-UHFFFAOYSA-N

SMILES

CC(C)(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Canonical SMILES

CC(C)(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Origin of Product

United States

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